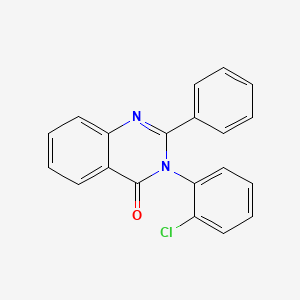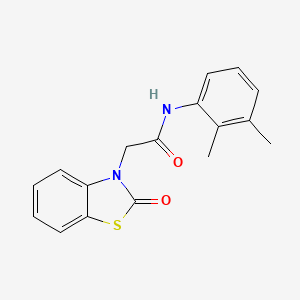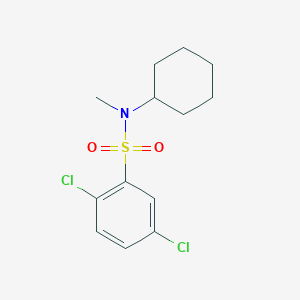
3-(2-chlorophenyl)-2-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-2-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H13ClN2O and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0716407 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Resolution of Atropisomeric Phosphine Ligands :Dai, Wong, and Virgil (1998) explored the synthesis of 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone and its analogues. These compounds were synthesized by coupling N-acetylanthranilic acid with phosphinoanilines and resolved using a resolving agent. This study highlights the synthetic versatility of quinazolinone derivatives in ligand creation (Dai, Wong, & Virgil, 1998).
Antitumor Effects and Farnesyl Protein Transferase Inhibition :Venet, End, and Angibaud (2003) described the antitumor effects of R115777, a quinazolinone derivative, which is a potent inhibitor of farnesyl protein transferase. This compound has demonstrated significant effects in vivo after oral administration in mice, showcasing its potential in cancer therapy (Venet, End, & Angibaud, 2003).
Chemical Sensor for Fe3+ :Zhang et al. (2007) developed a fluoroionophore based on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for sensitive detection of Fe3+. This compound, through its photophysical properties, offers a novel approach for iron ion detection in various applications (Zhang et al., 2007).
Synthesis and Anticonvulsant Activity :Wolfe et al. (1990) synthesized a series of 4(3H)-quinazolinones and evaluated their anticonvulsant activity. They found that certain derivatives provided protection against seizures, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Lithiation of Quinazolinones :Smith et al. (1996) explored the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, leading to the synthesis of various 2-substituted derivatives. This study demonstrates the chemical flexibility of quinazolinone derivatives in reaction with electrophiles (Smith et al., 1996).
Photochemical Behavior and Synthesis :Kaneko et al. (1986) investigated the photochemical behavior of 3-(3-butenyl)-4(3H)-quinazolinone and its derivatives. This study highlights the potential use of these compounds in photoreactions and synthetic applications (Kaneko et al., 1986).
Antimicrobial Activity and Colorimetric Studies :Patel and Patel (2012) synthesized novel quinazolinone-based reactive dyes with antimicrobial properties. Their study showcases the application of quinazolinone derivatives in the development of functional dyes with biological activities (Patel & Patel, 2012).
Therapeutic Potential Against Breast Cancer :De et al. (2019) investigated a natural quinazoline derivative from marine sponge Hyrtios erectus for its potential against breast cancer. This study highlights the exploration of quinazolinone derivatives in cancer research (De et al., 2019).
特性
IUPAC Name |
3-(2-chlorophenyl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-16-11-5-7-13-18(16)23-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHRRYSBZEDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5579945.png)
![9-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579952.png)
![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5579976.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5579999.png)
![8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)

![3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)
![2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B5580037.png)

